(5-(Pyridin-4-yl)indolin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c26-22(23(10-1-2-11-23)21-4-3-15-27-21)25-14-9-19-16-18(5-6-20(19)25)17-7-12-24-13-8-17/h3-8,12-13,15-16H,1-2,9-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGBEHZAEFAHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities. The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular and systemic levels.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. These pathways often involve the regulation of various cellular processes, including cell growth, inflammation, and immune response.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting that they may have favorable adme properties. These properties can significantly impact the bioavailability of the compound, influencing its overall efficacy and safety profile.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular levels. These effects can range from changes in gene expression to alterations in cellular signaling pathways.
Biological Activity
The compound (5-(Pyridin-4-yl)indolin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multistep organic reactions, including the formation of indole and pyridine derivatives. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product. For instance, the use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction process.
Anticancer Properties
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, indolin-2-one derivatives have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves apoptosis induction or disruption of microtubule dynamics, leading to cell cycle arrest.
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.28 | Apoptosis Induction |
| Compound B | A549 (Lung Cancer) | 0.52 | Microtubule Disruption |
| Target Compound | Unknown | TBD | TBD |
The biological activity of (5-(Pyridin-4-yl)indolin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone may involve several mechanisms:
- Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule formation, leading to mitotic arrest.
- Apoptosis Induction : Activation of apoptotic pathways is a common mechanism for anticancer agents, which can be mediated by caspase activation.
- Targeting Kinases : Compounds featuring indolin scaffolds often inhibit receptor tyrosine kinases like c-KIT, which are crucial in cancer cell proliferation.
Case Studies
A series of studies have evaluated the efficacy of this compound against various cancer cell lines:
-
Study on MCF-7 Cells :
- A study demonstrated that derivatives with similar structures achieved an IC50 value as low as 0.28 µM against MCF-7 cells, indicating potent cytotoxicity.
- The study utilized flow cytometry to assess apoptosis and cell cycle analysis.
-
NCI-60 Cell Line Screen :
- The compound was subjected to screening against the NCI-60 panel, revealing broad-spectrum activity against multiple cancer types.
- Molecular docking studies suggested strong binding affinities to key targets involved in cancer progression.
Research Findings
Research findings indicate that modifications at specific positions on the indole and pyridine rings can significantly enhance biological activity. For example, substituents at the 2 and 5 positions on indole have been shown to redirect the mode of action from methuosis to microtubule disruption, increasing potency by up to two orders of magnitude .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl/cyclohexyl-indole methanone derivatives
highlights cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone, which share a methanone core with the target compound but differ in their substitution patterns. Key differences include:
- Steric hindrance : The indole fragment in these analogs lacks substituents at positions 2 and 3, reducing steric clashes compared to the pyridin-4-yl-substituted indolin-1-yl group in the target compound. This difference likely impacts spectral properties (e.g., absence of specific peaks in mass spectrometry) and molecular conformation .
- Molecular weight : The cyclopentyl group in the target compound may confer lower molecular weight compared to cyclohexyl analogs, influencing solubility and pharmacokinetics.
Thiophene-containing methanones
Compounds such as (4-(4-methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone () and 2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone () provide insights into the role of thiophene substitution:
- Electronic effects : The thiophen-2-yl group in the target compound may enhance π-π stacking interactions compared to thiophen-3-yl derivatives, as seen in .
- Synthetic accessibility: Thiophene derivatives often require Pd/Cu-mediated cross-coupling (e.g., Sonogashira reactions), as demonstrated in , suggesting similar synthetic challenges for the target compound .
Pyridine-substituted methanones
The pyridin-4-yl group in the target compound contrasts with pyridin-2-ylmethoxy or pyridin-3-yl derivatives (e.g., and ). Key distinctions include:
- Binding orientation : Pyridin-4-yl’s linear geometry may optimize hydrogen bonding in receptor pockets compared to bulkier substitutions.
Research Implications and Gaps
- Synthetic optimization : and suggest that protecting groups (e.g., triisopropylsilyl) or chromatographic purification (e.g., silica gel with EtOAC/heptane) could improve yield .
- Limitations: No direct data on solubility, stability, or binding affinity is available in the provided evidence, necessitating further experimental validation.
Q & A
Q. What statistical methods validate reproducibility in synthetic protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading) .
- Control Charts : Plot yield/purity data across 10 batches to identify outliers or systematic errors .
- Interlab Comparisons : Collaborate with external labs to replicate synthesis and quantify variance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
